4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile

Catalog No.
S13378840
CAS No.
M.F
C7H10N4
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitril...

Product Name

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile

IUPAC Name

4-amino-2-ethyl-5-methylpyrazole-3-carbonitrile

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C7H10N4/c1-3-11-6(4-8)7(9)5(2)10-11/h3,9H2,1-2H3

InChI Key

OZHZGLSRKJEDMM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)N)C#N

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound characterized by a pyrazole ring structure, which includes an amino group, an ethyl group, and a cyano group. The molecular formula for this compound is C7_7H9_9N5_5, with a molecular weight of approximately 177.18 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features that contribute to its biological activities.

  • Oxidation: The amino group can be oxidized to form nitro derivatives, which can be useful in further synthetic applications.
  • Reduction: This compound can be reduced to yield various amine derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and various alkyl halides for substitution reactions.

Research indicates that 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and has shown promise in modulating various biological pathways. The mechanism of action involves interactions with specific molecular targets, where the amino group can form hydrogen bonds with biological molecules, influencing their activity. This compound may also inhibit certain enzymes or modulate receptor signaling pathways, making it a candidate for further pharmacological studies.

The synthesis of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile typically involves multi-step processes. Common methods include:

  • Condensation Reactions: Starting from appropriate hydrazones and carbonitriles, cyclization can yield the pyrazole structure.
  • Refluxing with Ethyl Acetoacetate: This method involves the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, followed by subsequent functionalization steps.
  • One-Pot Multicomponent Reactions: These reactions utilize various reagents in a single reaction vessel to synthesize the target compound efficiently .

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile has several applications across various fields:

  • Pharmaceuticals: It is being explored as a potential drug candidate due to its biological activity and ability to interact with specific molecular targets.
  • Agrochemicals: The compound may serve as an intermediate in the synthesis of pesticides and herbicides, contributing to agricultural productivity.
  • Chemical Research: It acts as a building block for synthesizing more complex heterocyclic compounds relevant in various chemical processes.

Interaction studies involving 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile have focused on its binding affinities with biological targets. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic effects. Research has indicated that this compound may influence enzyme activity and receptor signaling pathways, which are essential for drug development and therapeutic applications.

Several compounds share structural similarities with 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
5-Amino-1-methylpyrazoleC4_4H6_6N4_4Lacks ethyl substitution; simpler structure
4-Amino-1-benzylpyrazoleC9_9H10_10N4_4Contains benzyl group; broader aromatic character
5-Amino-3-methylpyrazoleC6_6H8_8N4_4Different position of methyl group on pyrazole ring
5-Amino-pyrazole derivativesVariesVarious substitutions leading to diverse activities

The unique combination of an ethyl group and a cyano functional group in 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile differentiates it from other pyrazole derivatives, enhancing its potential applications in drug discovery and agrochemical formulations .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.090546336 g/mol

Monoisotopic Mass

150.090546336 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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